molecular formula C9H6F6N6O9 B5230583 2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine

2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine

Cat. No.: B5230583
M. Wt: 456.17 g/mol
InChI Key: MWKSHEAEQMBKAX-UHFFFAOYSA-N
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Description

2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of three 2,2-difluoro-2-nitroethoxy groups attached to a triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2-difluoro-2-nitroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The difluoroethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new triazine derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or reagent.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(2,2-difluoroethoxy)-1,3,5-triazine: Lacks the nitro groups, leading to different chemical and biological properties.

    2,4,6-tris(2-nitroethoxy)-1,3,5-triazine: Lacks the difluoro groups, affecting its reactivity and applications.

    2,4,6-tris(2,2-difluoro-2-nitropropoxy)-1,3,5-triazine: Contains a propoxy group instead of an ethoxy group, altering its steric and electronic properties.

Uniqueness

2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine is unique due to the presence of both difluoro and nitro groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups can make it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N6O9/c10-7(11,19(22)23)1-28-4-16-5(29-2-8(12,13)20(24)25)18-6(17-4)30-3-9(14,15)21(26)27/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKSHEAEQMBKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])(F)F)OC1=NC(=NC(=N1)OCC([N+](=O)[O-])(F)F)OCC([N+](=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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